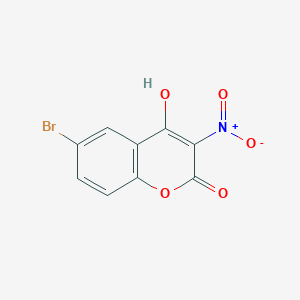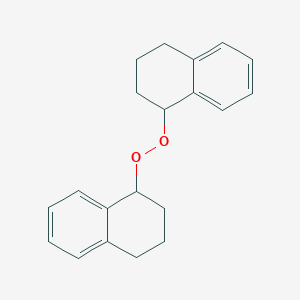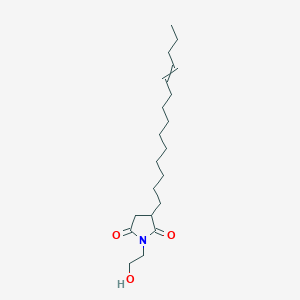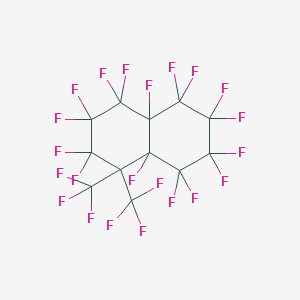
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820 . They are widely found in nature and have been used as herbal medicines since early ages . This compound, like other coumarins, has significant potential in various fields including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one typically involves the alkylation of 4-hydroxycoumarin with ethyl halides under basic conditions. One common method involves the use of potassium carbonate in dry acetone at elevated temperatures . The reaction proceeds through the formation of an intermediate which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Applications De Recherche Scientifique
6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: A well-known anticoagulant used in the synthesis of warfarin.
7-Hydroxy-2H-1-benzopyran-2-one (Umbelliferone): Known for its antioxidant and anti-inflammatory properties.
7-Methoxy-2H-1-benzopyran-2-one (Herniarin): Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness: 6,7-Diethyl-4-hydroxy-2H-1-benzopyran-2-one is unique due to its diethyl substitution at the 6 and 7 positions, which enhances its lipophilicity and potentially its biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
55004-79-0 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6,7-diethyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-8-5-10-11(14)7-13(15)16-12(10)6-9(8)4-2/h5-7,14H,3-4H2,1-2H3 |
Clé InChI |
JRSYUHVXYISMOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1CC)OC(=O)C=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



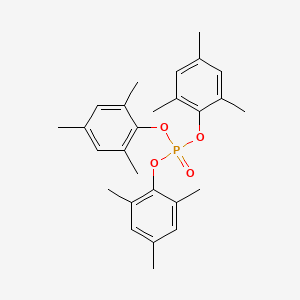

![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)


